Pyridine, 3,3'-azoxybis(2,6-bis(propylthio)-
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Overview
Description
Pyridine, 3,3’-azoxybis(2,6-bis(propylthio)- is a complex organic compound characterized by the presence of pyridine rings and propylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 3,3’-azoxybis(2,6-bis(propylthio)- typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with propylthio groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of biocatalysts for more sustainable and efficient production. For example, biocatalytic processes using recombinant microbial whole cells have been demonstrated to be effective in synthesizing similar pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3,3’-azoxybis(2,6-bis(propylthio)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction reactions may result in the removal of oxygen atoms from the compound .
Scientific Research Applications
Pyridine, 3,3’-azoxybis(2,6-bis(propylthio)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of pyridine, 3,3’-azoxybis(2,6-bis(propylthio)- involves its interaction with specific molecular targets and pathways. For example, it may form complexes with metals, which can then participate in redox reactions. These interactions can influence various biological and chemical processes, including enzyme activity and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with different substituents, such as:
- Pyridine-2,6-bis(oxazoline)
- Pyridine-2,6-bis(thiocarboxylic acid)
- Pyridine-2,6-bis(benzimidazol-2-yl)
Uniqueness
Pyridine, 3,3’-azoxybis(2,6-bis(propylthio)- is unique due to its specific structural features, including the presence of azoxy and propylthio groups.
Properties
CAS No. |
88753-48-4 |
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Molecular Formula |
C22H32N4OS4 |
Molecular Weight |
496.8 g/mol |
IUPAC Name |
[2,6-bis(propylsulfanyl)pyridin-3-yl]-[2,6-bis(propylsulfanyl)pyridin-3-yl]imino-oxidoazanium |
InChI |
InChI=1S/C22H32N4OS4/c1-5-13-28-19-11-9-17(21(23-19)30-15-7-3)25-26(27)18-10-12-20(29-14-6-2)24-22(18)31-16-8-4/h9-12H,5-8,13-16H2,1-4H3 |
InChI Key |
BAHPACQJDKNSOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC(=C(C=C1)N=[N+](C2=C(N=C(C=C2)SCCC)SCCC)[O-])SCCC |
Origin of Product |
United States |
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